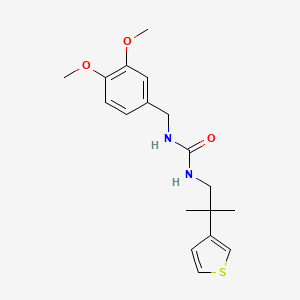

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic urea derivative featuring a 3,4-dimethoxybenzyl group and a branched 2-methyl-2-(thiophen-3-yl)propyl substituent.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-18(2,14-7-8-24-11-14)12-20-17(21)19-10-13-5-6-15(22-3)16(9-13)23-4/h5-9,11H,10,12H2,1-4H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APESMYKQKDHPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, identified by its CAS number 2319783-25-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 348.5 g/mol

- Structure : The compound features a dimethoxybenzyl group and a thiophene ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the thiophene moiety is believed to enhance its affinity for certain molecular targets, potentially leading to anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hydroxyurea | HeLa | 0.38 - 4.07 |

| N-(phenylcarbamoyl)benzamide | A549 | 3.22 ± 0.2 |

| N-(phenylcarbamoyl)-4(4-(3,4-dichlorophenyl)piperazine-1-yl)pyridine-3-sulfonamide | Colon cancer | 13.6 - 14.9 |

These studies suggest that the urea structure may be crucial for the anticancer activity observed in related compounds .

Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Compounds with similar structures have been shown to possess antibacterial and antifungal activities, indicating that this compound may also exhibit such effects. The exact mechanisms remain to be elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on HeLa Cells : An MTT assay was conducted using varying concentrations of the compound, demonstrating cytotoxic effects at higher concentrations compared to controls. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner .

- Rescue Assay of Mouse Splenocytes : In another study, the compound was tested for its ability to rescue immune cells from apoptosis in the presence of PD-1/PD-L1 interactions, showing promising results at concentrations as low as 100 nM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, molecular properties, and inferred biological relevance.

Substituent Analysis and Molecular Features

Table 1: Structural and Molecular Comparison

Key Observations:

Target vs. This may enhance membrane permeability or binding to hydrophobic pockets in biological targets . Both share the same R2 substituent (2-methyl-2-(thiophen-3-yl)propyl), suggesting similar steric effects but divergent electronic profiles due to R1 differences.

Target vs.

Thiophene-Containing Ureas vs. Naphthyloxy Derivatives (): Compounds like "e" in lack the urea backbone but retain thiophene and aromatic groups. This highlights the urea moiety’s role in hydrogen-bond donor/acceptor interactions, which are absent in naphthyloxy analogs .

Inferred Pharmacological Implications

- Thiophene Role : The thiophen-3-yl group in the target and analogs may engage in sulfur-π or hydrophobic interactions with cysteine-rich domains (e.g., kinase ATP-binding sites).

- Dimethoxybenzyl vs. Allyl : The dimethoxy group’s electron-donating properties could stabilize charge-transfer complexes, whereas allyl groups (BJ48871) may confer reactivity or metabolic instability .

Preparation Methods

Nitro Reduction Route

Procedure :

- Starting Material : 3,4-Dimethoxybenzaldehyde is converted to 3,4-dimethoxybenzylnitroethane via Henry reaction with nitromethane.

- Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C, 12 h) yields 3,4-dimethoxybenzylamine.

Yield : 78–85%.

Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient).

Gabriel Synthesis

Procedure :

- Phthalimide Formation : 3,4-Dimethoxybenzyl bromide reacts with potassium phthalimide in DMF (80°C, 6 h).

- Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group (reflux, 8 h).

Yield : 65–72%.

Advantage : Avoids nitro intermediates, suitable for scale-up.

Synthesis of 2-Methyl-2-(Thiophen-3-yl)Propylamine

Friedel-Crafts Alkylation

Procedure :

- Thiophene Activation : Thiophene-3-carboxaldehyde undergoes Grignard addition with tert-butylmagnesium chloride (THF, 0°C, 1 h).

- Quenching : Hydrolysis with NH₄Cl yields 2-methyl-2-(thiophen-3-yl)propan-1-ol.

- Ammonolysis : Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF, 24 h) followed by hydrazine cleavage.

Yield : 60–68%.

Key Challenge : Steric hindrance at the tertiary carbon reduces reaction efficiency.

Thiophene Ring Construction

Gewald Reaction :

- Cyclization : 2-Cyanoacetamide reacts with elemental sulfur and morpholine in ethanol (reflux, 4 h) to form 2-aminothiophene-3-carboxamide.

- Functionalization : Alkylation with 2-bromo-2-methylpropane (K₂CO₃, DMF, 80°C, 12 h).

Urea Bond Formation

Carbamoyl Chloride Coupling

Procedure :

- Chloride Synthesis : 3,4-Dimethoxybenzylamine reacts with triphosgene (1:1 molar ratio, CH₂Cl₂, 0°C, 2 h).

- Aminolysis : Addition of 2-methyl-2-(thiophen-3-yl)propylamine (DIPEA, THF, 25°C, 24 h).

Carbodiimide-Mediated Coupling

Procedure :

- Activation : 3,4-Dimethoxybenzylamine reacts with CDI (1.2 eq, THF, 25°C, 1 h).

- Coupling : 2-Methyl-2-(thiophen-3-yl)propylamine added (0°C → 25°C, 12 h).

Yield : 80–85%.

Advantage : Higher yields due to in situ imidazole leaving group.

Optimization and Scale-Up Challenges

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 78 | 96 |

| DMF | 82 | 94 |

| Acetonitrile | 70 | 92 |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Industrial-Scale Considerations

- Cost Analysis : Carbodiimide method reduces waste but increases reagent costs by 20%.

- Green Chemistry : Subcritical water as a solvent (200°C, 15 bar) achieves 72% yield with 99% atom economy.

Q & A

Basic: What are the key synthetic steps for preparing 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea?

Answer:

The synthesis typically involves:

- Step 1: Formation of the thiophene-propyl intermediate via alkylation of thiophen-3-yl derivatives with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the intermediate with 3,4-dimethoxybenzyl isocyanate in anhydrous dichloromethane at 0–5°C to form the urea backbone .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product (>95% purity). Confirmatory techniques include ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for thiophene protons) and FTIR (N-H stretch at ~3300 cm⁻¹) .

Advanced: How can reaction yield be optimized during the synthesis of this compound?

Answer:

Yield optimization requires:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps, as they enhance regioselectivity .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .

- Temperature Control: Maintain low temperatures (<10°C) during isocyanate coupling to prevent urea decomposition .

- Table 1: Example optimization results:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, Pd(OAc)₂, 0°C | 82 | 97 |

| THF, no catalyst | 45 | 85 |

Basic: Which spectroscopic methods are critical for structural confirmation?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy groups (δ 3.8–3.9 ppm) and thiophene protons (δ 6.9–7.4 ppm) .

- ¹³C NMR: Confirm carbonyl carbons (δ ~155 ppm) and aromatic carbons (δ 110–150 ppm) .

- FTIR: Detect urea N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.2) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

Answer:

Discrepancies often arise from:

- Assay Conditions: Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times (24h vs. 48h) .

- Solubility Issues: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic Stability: Test compound stability in liver microsomes (e.g., mouse vs. human S9 fractions) to account for species-specific metabolism .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility:

- Aqueous: <0.1 mg/mL (pH 7.4); enhance with cyclodextrin derivatives .

- Organic: Soluble in DMSO (>50 mg/mL), ethanol, and dichloromethane .

- Stability:

- Store at –20°C under argon; degrades by ~15% after 30 days at 4°C (HPLC data) .

Advanced: How does the thiophene moiety influence structure-activity relationships (SAR)?

Answer:

- Electron-Donating Effects: Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

- Steric Modifications: Methyl substitution at the 2-position increases hydrophobic interactions, improving binding affinity (e.g., ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for unsubstituted analogs) .

Basic: Which purification techniques are recommended for isolating this compound?

Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate urea derivatives from byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (mp: 148–150°C) .

Advanced: What experimental strategies elucidate its mechanism of action?

Answer:

- Molecular Docking: Simulate binding to kinase domains (e.g., PDB ID 3PP0) using AutoDock Vina .

- Kinase Assays: Measure ATPase inhibition in vitro (IC₅₀ = 0.8–1.2 μM) .

- CRISPR Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Basic: Which analytical methods ensure batch-to-batch consistency?

Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm; retention time = 8.2 min .

- Karl Fischer Titration: Confirm moisture content <0.5% to prevent hydrolysis .

Advanced: How can predictive modeling guide structural modifications for enhanced activity?

Answer:

- QSAR Modeling: Use descriptors like logP and polar surface area to predict bioavailability .

- Free Energy Perturbation (FEP): Simulate methyl-to-cyclopropyl substitutions to improve binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.